molecular formula C7H11N3O2S B188966 Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate CAS No. 52481-66-0

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B188966
CAS No.: 52481-66-0
M. Wt: 201.25 g/mol
InChI Key: AKDLXADPIMDRES-UHFFFAOYSA-N
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Description

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound with a molecular formula of C7H11N3O2S. This compound is known for its unique structure, which includes a thiazole ring, a hydrazino group, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in dichloromethane to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Building Block for Synthesis

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is extensively used as a precursor in organic synthesis. Its thiazole ring structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex heterocyclic compounds.

Table 1: Synthesis Reactions Involving this compound

Reaction TypeDescriptionReference
CyclizationReacts with aldehydes to form thiazole derivatives.
SubstitutionUndergoes nucleophilic substitution to produce various thiazole derivatives.
OxidationCan be oxidized to yield thiazole oxides.

Antimicrobial and Antiviral Properties

Research has indicated that this compound exhibits potential antimicrobial and antiviral properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of synthesized thiazole derivatives against common bacterial strains. Compounds derived from this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its derivatives have shown promising results in inhibiting the proliferation of cancer cells in vitro.

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesA549 (Lung)23.30 ± 0.35
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analoguesHCT-116 (Colon)<30

Pharmaceutical Development

This compound is being explored for its potential use in developing new pharmaceuticals. Its ability to modify biological pathways makes it a candidate for drug formulation targeting various diseases.

Case Study: Drug Development

In a recent study, researchers synthesized a series of thiazole derivatives based on this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain modifications significantly enhanced their anticancer efficacy compared to standard treatments .

Synthesis of Dyes and Pigments

In addition to its biological applications, this compound is utilized in the industrial sector for synthesizing dyes and pigments due to its stable thiazole structure.

Table 3: Industrial Uses of this compound

ApplicationDescriptionReference
Dye ManufacturingUsed as an intermediate in the synthesis of various dye compounds.
Pigment ProductionContributes to the formulation of colorants in plastics and textiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazino group, in particular, allows for unique interactions and transformations that are not possible with other similar compounds.

Biological Activity

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C7H11N3O2S. Its unique structure features a thiazole ring, a hydrazino group, and an ethyl ester group, which contribute to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Interaction : Similar thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase. This ultimately results in cell death .
  • Enzyme Inhibition : The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, disrupting biochemical pathways that are critical for cellular function.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus ATCC 259231530
Micrococcus luteus ATCC 102401020
Escherichia coli ATCC 259222040

These results indicate that the compound may be more effective than traditional antibiotics like nitrofurantoin against certain strains .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound. The compound has shown cytotoxic activity against various cancer cell lines:

Cell Line IC50 (µM)
Jurkat (T-cell leukemia)12.5
A431 (epidermoid carcinoma)15.0
U251 (glioblastoma)10.0

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that specific modifications to the thiazole ring and hydrazino group can enhance biological activity. For instance:

  • Methyl Substitution : The presence of methyl groups at specific positions on the thiazole ring has been correlated with increased cytotoxicity against cancer cells .
  • Hydroxyl Groups : The introduction of hydroxyl groups on phenyl substituents has been shown to improve antimicrobial activity, suggesting that electronic effects play a crucial role in enhancing bioactivity .

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of this compound in a mouse model of human glioblastoma. Results indicated significant tumor reduction compared to control groups, supporting its potential as an anticancer agent.
  • Antimicrobial Testing : A comparative study against standard antibiotics revealed that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its therapeutic potential in treating resistant infections .

Properties

IUPAC Name

ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDLXADPIMDRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353685
Record name ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52481-66-0
Record name ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A To a stirred solution of ethyl 2-bromo-4-methylthiazole-5-carboxylate (10.00 g, 40.00 mmol) in tetrahydrofuran (125 mL), was added hydrazine monohydrate (6.01 g, 120.0 mmol). The reaction mixture was stirred at ambient temperature for 18 hours, concentrated in vacuo to dryness. The residue was purified by column chromatography to afford ethyl 2-hydrazinyl-4-methylthiazole-5-carboxylate as a white solid (11.06 g, 91%): 1H NMR (300 MHz, DMSO-d6) δ 5.02 (s, 2H), 4.13 (q, J=6.0 Hz, 2H), 2.33 (s, 3H), 1.18 (t, J=6.0 Hz, 3H); MS (ES+) m/z 202.2 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.01 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

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